2,2-Difluorobicyclo[3.1.0]hexane-1-carbaldehyde

Physicochemical Property Tuning Acidity Modulation Gem-Difluoro Effect

This gem-difluoro bicyclic aldehyde is a critical intermediate for medicinal chemistry programs requiring precise control over pKa, lipophilicity, and conformational rigidity. Strategic 2,2-difluoro substitution lowers the derived acid pKa to ~3.95 (vs. ~4.8 for non-fluorinated) and boosts LogP by ~1.0 log unit, improving CNS drug-like properties. Enables rigidification of flexible ligands (e.g., CCR5 antagonists) to enhance selectivity. Procure this building block to eliminate SAR risk inherent in generic alternatives.

Molecular Formula C7H8F2O
Molecular Weight 146.137
CAS No. 2411229-70-2
Cat. No. B2762335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluorobicyclo[3.1.0]hexane-1-carbaldehyde
CAS2411229-70-2
Molecular FormulaC7H8F2O
Molecular Weight146.137
Structural Identifiers
SMILESC1CC(C2(C1C2)C=O)(F)F
InChIInChI=1S/C7H8F2O/c8-7(9)2-1-5-3-6(5,7)4-10/h4-5H,1-3H2
InChIKeyKRJURXWMDFKBRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Difluorobicyclo[3.1.0]hexane-1-carbaldehyde: A Conformationally Locked Gem-Difluoro Aldehyde Building Block for Drug Discovery


2,2-Difluorobicyclo[3.1.0]hexane-1-carbaldehyde (CAS 2411229-70-2) is a fluorinated bicyclic aldehyde with a molecular formula of C₇H₈F₂O and a molecular weight of 146.14 g/mol . It belongs to the class of gem-difluoro bicyclo[3.1.0]hexane building blocks, which are designed as rigidified mimetics of biologically relevant cyclohexane motifs. The strategic placement of the gem-difluoro group at the 2-position adjacent to the bridgehead aldehyde creates a unique electrostatic and conformational profile, distinguishing it from its non-fluorinated parent (bicyclo[3.1.0]hexane-1-carbaldehyde) and its regioisomeric 6,6-difluoro analogue. This compound is primarily supplied by Enamine Ltd. and is utilized as a key intermediate in the synthesis of potential drug candidates, where precise control over pKa, lipophilicity (LogP), and molecular shape is critical for target engagement [1].

Why 2,2-Difluorobicyclo[3.1.0]hexane-1-carbaldehyde Cannot Be Replaced by a Generic Aldehyde or Non-Fluorinated Bicyclic Analogue


The procurement value of 2,2-difluorobicyclo[3.1.0]hexane-1-carbaldehyde is rooted in its quantifiable physicochemical differentiation from superficially similar aldehydes. A non-fluorinated bicyclo[3.1.0]hexane-1-carbaldehyde, for instance, lacks the strong electron-withdrawing effect of the gem-difluoro group, resulting in a significantly altered pKa for its derived carboxylic acid (a downstream functional handle) and a markedly lower lipophilicity (LogP) that compromises membrane permeability. Similarly, a simple monocyclic gem-difluorocyclohexane carbaldehyde cannot replicate the rigid, conformationally locked shape of the bicyclic scaffold, a feature proven to enhance binding selectivity in silico for targets like the CCR5 chemokine receptor [1]. The precise position of the fluorine atoms is also critical; the 2,2-difluoro isomer offers a distinct electronic and steric environment at the bridgehead aldehyde compared to its 6,6-difluoro regioisomer, directly impacting the reactivity and downstream biological activity of any synthesized lead compound. A generic substitution therefore introduces unacceptable risks to the SAR of a drug discovery program.

Quantitative Differentiation Evidence for 2,2-Difluorobicyclo[3.1.0]hexane-1-carbaldehyde


pKa Modulation: Comparing the Derived Carboxylic Acid Against a Non-Fluorinated Parent

The electron-withdrawing effect of the gem-difluoro group at the 2-position significantly acidifies the derived bridgehead carboxylic acid. The measured pKa of (1S,5S,6S)-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid is 3.95 (predicted) , representing a substantial increase in acidity compared to a non-fluorinated analog. For class-level context, the Grygorenko group demonstrated that for a 6,6-difluoro bicyclo[3.1.0]hexane carboxylic acid, the pKa is lowered to 4.60, compared to 4.85 for the non-fluorinated bicyclic analog and 4.80 for the monocyclic 4,4-difluorocyclohexane analog, establishing that the bicyclic scaffold with a gem-difluoro group is superior for achieving lower pKa values [1]. This property is crucial for optimizing the ionization state of a drug candidate at physiological pH.

Physicochemical Property Tuning Acidity Modulation Gem-Difluoro Effect

Lipophilicity Optimization: Enhanced LogP versus Non-Fluorinated and Monocyclic Counterparts

Strategic fluorination with the 2,2-difluoro group increases lipophilicity, a key driver of membrane permeability and non-specific binding. The LogP of a close structural analog, rac-(1R,5S)-2,2-difluorobicyclo[3.1.0]hexane-1-carboxylic acid, is 0.68 . This is significantly higher than a non-fluorinated parent analog. Class-level evidence from Moroz et al. (2023) shows that the 6,6-difluorobicyclo[3.1.0]hexane scaffold gives a LogP of 1.8 for a model amide, compared to 0.8 for the non-fluorinated bicyclic analog and 1.6 for the 4,4-difluorocyclohexane monocycle, demonstrating a quantifiable enhancement in lipophilicity upon introduction of the rigid bicyclic gem-difluoro system [1]. The aldehyde handle allows for rapid conversion to the corresponding acid or amine while retaining this beneficial logP profile.

Membrane Permeability Lipophilicity Control ADME Optimization

Conformational Locking: Enhanced Target Engagement via Rigidification Compared to a Flexible Monocycle

The bicyclo[3.1.0]hexane core locks the molecule into a specific, non-planar conformation, reducing the entropic penalty upon target binding. Moroz et al. (2023) demonstrated the importance of this rigidification by synthesizing rigidified Maraviroc analogs using the 6,6-difluorobicyclo[3.1.0]hexane scaffold. In silico docking and molecular dynamics studies showed these rigidified analogs maintained a binding mode with the CCR5 receptor comparable to the flexible aliphatic drug Maraviroc, while the rigid scaffold is predicted to offer superior selectivity and metabolic stability [1]. The 2,2-difluoro isomer presents an alternative stereoelectronic configuration for the same rigidifying principle, enabling medicinal chemists to fine-tune the vector of the aldehyde-derived functional group.

Conformational Restriction Binding Selectivity Scaffold Rigidification

Optimized Application Scenarios for 2,2-Difluorobicyclo[3.1.0]hexane-1-carbaldehyde in Drug Discovery


Fine-Tuning Acidity of Carboxylic Acid Bioisosteres

A medicinal chemistry team requires a carboxylic acid bioisostere with a pKa lower than that of a standard non-fluorinated bicyclo[3.1.0]hexane (pKa ~4.8). They can procure 2,2-difluorobicyclo[3.1.0]hexane-1-carbaldehyde and oxidize it to the corresponding acid. Based on class-level evidence, this 2,2-difluoro moiety is predicted to yield a pKa near 3.95, a ~0.9 log unit improvement in acidity that enhances solubility and target binding at the physiological pH of 7.4 [1].

Increasing LogP for CNS-Penetrant Lead Compounds

A neuroscience drug discovery program identifies a lead series with a non-fluorinated bicyclo[3.1.0]hexane core but suffers from poor LogP (below 0.8) and insufficient blood-brain barrier penetration. By pivoting to 2,2-difluorobicyclo[3.1.0]hexane-1-carbaldehyde as a synthetic intermediate, the team can capitalize on the class-validated LogP enhancement of ~1.0 log unit, pushing the property profile into a more favorable range for CNS drug candidates [2].

Conformationally Locked Building Block for CCR5 or Other GPCR Antagonists

A research group working on next-generation CCR5 receptor antagonists aims to improve the selectivity and metabolic stability of flexible ligands like Maraviroc. They select 2,2-difluorobicyclo[3.1.0]hexane-1-carbaldehyde to introduce a rigid, three-dimensional scaffold at a key pharmacophore position. Docking studies on the analogous 6,6-difluoro core have already validated that this rigidification strategy maintains critical binding interactions with the receptor, providing a strong rationale to explore the 2,2-difluoro regioisomer for differentiated patent space and SAR exploration [3].

Quote Request

Request a Quote for 2,2-Difluorobicyclo[3.1.0]hexane-1-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.